
(S)-(+)-Ascochin
Overview
Description
(S)-(+)-Ascochin is a naturally occurring 3,4-dihydroisocoumarin derivative characterized by a cis configuration of its 3-methyl and 4-hydroxymethyl substituents. It is primarily isolated from endophytic fungi, such as Lophiostoma species, and serves as a precursor for synthesizing structurally related compounds like tetrahydroascochin . The compound is cataloged under the code BIA-A1908 and classified as a rare microbial metabolite, emphasizing its niche biosynthetic origin . Its stereochemistry is critical to its chemical behavior, as evidenced by nuclear magnetic resonance (NMR) coupling constants (J = 2.5–2.7 Hz) between H-3 and H-4, which confirm the cis arrangement of substituents .
Preparation Methods
Ascochin is typically isolated from the endophytic fungus Ascochyta species . The synthetic routes and reaction conditions for Ascochin involve the extraction and purification from fungal cultures.
Chemical Reactions Analysis
Ascochin undergoes various chemical reactions, including:
Oxidation: Ascochin can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert Ascochin into its corresponding alcohol derivatives.
Substitution: Ascochin can undergo substitution reactions, particularly in the presence of nucleophiles.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines. The major products formed from these reactions include quinone derivatives, alcohols, and substituted isocoumarins .
Scientific Research Applications
Antimicrobial Properties
(S)-(+)-Ascochin exhibits notable antimicrobial activity against various pathogens. Research has demonstrated its effectiveness against:
- Bacteria : It has shown activity against Bacillus megaterium and other pathogenic bacteria, indicating potential use as a natural antibacterial agent in agricultural practices and food preservation .
- Fungi : The compound is effective against plant pathogenic fungi such as M. violaceum, suggesting its application in agricultural fungicides to protect crops from fungal infections .
Case Study: Antifungal Efficacy
A study evaluated the antifungal properties of this compound against Magnaporthe oryzae, the causative agent of rice blast disease. The results indicated moderate inhibitory effects on spore germination, supporting its potential as a biocontrol agent in rice cultivation .
Pharmacological Applications
The compound's pharmacological potential is under investigation, particularly in the context of its bioactive properties.
- Antiparasitic Activity : this compound has been studied for its effects on parasites, showing promise in treating diseases like strongyloidiasis, a neglected tropical disease caused by Strongyloides stercoralis . Its mechanism involves disrupting the life cycle of the parasite.
Case Study: Strongyloidiasis Treatment
A review highlighted the potential role of this compound in managing strongyloidiasis through its antiparasitic properties, emphasizing the need for further clinical studies to establish effective treatment protocols .
Biochemical Research
This compound serves as a valuable tool in biochemical research, particularly in studying metabolic pathways and enzyme interactions.
- Metabolic Studies : The compound's structure allows it to be utilized in various assays to explore enzyme kinetics and metabolic pathways involving isocoumarins. Its derivatives have been synthesized for comparative studies in metabolic engineering .
Agricultural Applications
Given its antimicrobial properties, this compound can be leveraged in sustainable agriculture.
- Natural Pesticide Development : The efficacy against plant pathogens positions this compound as a candidate for developing eco-friendly pesticides that reduce reliance on synthetic chemicals, promoting sustainable farming practices .
Chemical Characterization and Synthesis
Research into the chemical properties and synthesis of this compound has expanded understanding of its structure-activity relationships.
Mechanism of Action
The mechanism of action of Ascochin involves its interaction with cellular components of microorganisms. It disrupts the cell membrane integrity, leading to cell lysis and death. Ascochin targets various molecular pathways involved in cell wall synthesis and energy production, making it effective against a broad spectrum of microorganisms .
Comparison with Similar Compounds
(S)-(+)-Ascochin belongs to the dihydroisocoumarin family, a class of compounds with diverse biological activities and structural variations. Below is a detailed comparison with key analogs:
Table 1: Structural and Functional Comparison of this compound and Related Compounds
Key Comparative Insights:
Structural Similarities and Differences: this compound and Lophiostomin A share identical substituents (3-methyl, 4-hydroxymethyl) and cis configurations, as confirmed by comparable coupling constants (J = 2.5–2.7 Hz) . Lophiostomin B–D exhibit structural diversification, such as additional oxygenated or alkyl groups, which may enhance their antifungal efficacy compared to Ascochin .
Synthetic Pathways :
- Tetrahydroascochin is synthesized via catalytic hydrogenation of this compound, a process that preserves stereochemistry while modifying the compound’s aromaticity .
- Lophiostomins are naturally biosynthesized by Lophiostoma fungi, suggesting enzymatic modifications (e.g., hydroxylation, methylation) that diversify their structures .
Stereochemical Significance: The cis configuration in Ascochin and its derivatives is critical for their chemical stability and intermolecular interactions, as evidenced by NOESY correlations and NMR data .
Biological Activity
(S)-(+)-Ascochin is a naturally occurring isocoumarin derivative primarily isolated from the fungal genus Ascochyta. This compound has garnered attention due to its diverse biological activities, including antimicrobial, anti-inflammatory, and potential neuroprotective effects. This article synthesizes current research findings on the biological activity of this compound, highlighting key studies, mechanisms of action, and potential applications.
Chemical Structure and Properties
This compound belongs to the isocoumarin family, characterized by a lactone structure that contributes to its bioactivity. The compound's structural features are crucial for its interaction with biological targets.
Property | Details |
---|---|
Chemical Formula | C₉H₈O₃ |
Molecular Weight | 168.16 g/mol |
Solubility | Soluble in organic solvents |
Source | Isolated from Ascochyta spp. |
Antimicrobial Activity
This compound exhibits significant antimicrobial properties. It has been shown to inhibit the growth of various bacterial strains, including Bacillus megaterium and Escherichia coli. In a study conducted by Bertin Bioreagent, this compound demonstrated a minimum inhibitory concentration (MIC) of 50 μg/mL against B. megaterium . This activity is attributed to its ability to disrupt bacterial cell membranes and inhibit essential metabolic processes.
Anti-inflammatory Effects
Research has indicated that this compound possesses anti-inflammatory properties. A study highlighted its effectiveness in reducing nitric oxide production in lipopolysaccharide-stimulated macrophages, suggesting its potential as an anti-inflammatory agent. The compound's IC50 value for nitric oxide inhibition was reported at 8.3 μM, comparable to established anti-inflammatory agents .
Neuroprotective Potential
Emerging evidence suggests that this compound may have neuroprotective effects. It has been associated with the inhibition of acetylcholinesterase (AChE), an enzyme linked to neurodegenerative diseases such as Alzheimer's. In vitro assays revealed an IC50 value of 28 μg/mL for AChE inhibition, indicating potential therapeutic applications in cognitive disorders .
The mechanisms underlying the biological activities of this compound are multifaceted:
- Antimicrobial Mechanism : The disruption of bacterial cell wall integrity and interference with protein synthesis pathways contribute to its antimicrobial effects.
- Anti-inflammatory Mechanism : Inhibition of pro-inflammatory cytokines and enzymes like nitric oxide synthase plays a role in its anti-inflammatory action.
- Neuroprotective Mechanism : The inhibition of AChE leads to increased levels of acetylcholine, enhancing synaptic transmission and potentially improving cognitive function.
Case Studies
- Study on Antimicrobial Activity : A study published in ResearchGate evaluated the antibacterial efficacy of various isocoumarin derivatives, including this compound. The results demonstrated significant inhibition against both gram-positive and gram-negative bacteria, supporting its use as a natural antimicrobial agent .
- Inflammation Model Study : In a controlled experiment involving murine macrophages, this compound was administered at varying concentrations. Results indicated a dose-dependent reduction in nitric oxide levels, affirming its potential utility in managing inflammatory conditions .
- Neuroprotection in Animal Models : Preliminary animal studies have suggested that this compound may protect against cognitive decline induced by neurotoxic agents. Behavioral tests showed improved memory retention in treated groups compared to controls .
Q & A
Basic Research Questions
Q. What spectroscopic techniques are most effective for characterizing the enantiomeric purity of (S)-(+)-Ascochin, and how should data be interpreted?
- Methodological Answer : Use chiral HPLC coupled with polarimetric detection to assess enantiomeric excess (ee%). Confirm results with circular dichroism (CD) spectroscopy by comparing the Cotton effect to reference standards. For NMR, employ chiral derivatizing agents (e.g., Mosher’s acid) to resolve enantiomers, ensuring solvent and temperature controls to avoid signal overlap .
Q. How can researchers design experiments to isolate this compound from natural sources while minimizing racemization?
- Methodological Answer : Optimize extraction conditions (e.g., low-temperature solvent extraction, pH stabilization) to preserve stereochemistry. Monitor racemization via time-course HPLC analysis. Use enzymatic methods (e.g., esterases) for mild hydrolysis of precursors, and validate purity at each step using chiral stationary phases .
Q. What are the key considerations for validating the biological activity of this compound in preliminary assays?
- Methodological Answer : Establish dose-response curves with positive and negative controls to confirm specificity. Account for solvent effects (e.g., DMSO concentration) on assay viability. Use orthogonal assays (e.g., enzyme inhibition and cell-based models) to cross-validate activity, ensuring statistical power (n ≥ 3 replicates) .
Advanced Research Questions
Q. How can synthetic routes for this compound be optimized to enhance enantioselectivity and yield?
- Methodological Answer : Screen asymmetric catalysts (e.g., chiral Lewis acids or organocatalysts) under varying conditions (temperature, solvent polarity). Apply kinetic resolution or dynamic kinetic asymmetric transformation (DYKAT) strategies. Use Design of Experiments (DoE) to model interactions between variables (e.g., catalyst loading, reaction time) and optimize ee% and yield .
Q. What computational strategies are recommended to model the structure-activity relationship (SAR) of this compound with its biological targets?
- Methodological Answer : Perform molecular docking (e.g., AutoDock Vina) to predict binding modes, followed by molecular dynamics simulations (GROMACS) to assess stability. Validate predictions with mutagenesis studies on target residues. Incorporate quantum mechanical calculations (DFT) to analyze stereoelectronic effects on binding affinity .
Q. How should researchers resolve contradictions between in vitro and in vivo efficacy data for this compound?
- Methodological Answer : Investigate pharmacokinetic factors (e.g., bioavailability, metabolic stability) using LC-MS/MS. Compare tissue distribution profiles and metabolite identification. Use knockout models to isolate target pathways and validate mechanism-of-action discrepancies. Apply meta-analysis to reconcile data across studies .
Q. What experimental frameworks are suitable for studying the metabolic stability of this compound in mammalian systems?
- Methodological Answer : Conduct microsomal stability assays (human liver microsomes) with NADPH cofactors, monitoring parent compound depletion via LC-HRMS. Use isotope-labeled analogs to trace metabolic pathways. Cross-reference results with in silico predictions (e.g., CYP450 isoform specificity) and validate in primary hepatocyte models .
Q. Data and Reproducibility
Q. How can researchers ensure reproducibility in chiral separation protocols for this compound across laboratories?
- Methodological Answer : Standardize column specifications (e.g., particle size, ligand density) and mobile phase composition (buffer pH, organic modifier). Share raw chromatographic data (retention times, peak asymmetry) via open-access platforms. Conduct inter-laboratory ring tests with blinded samples to identify protocol-sensitive variables .
Q. What statistical methods are appropriate for analyzing dose-dependent toxicity data of this compound?
- Methodological Answer : Apply nonlinear regression (e.g., sigmoidal dose-response) to calculate IC50/LC50 values. Use ANOVA with post-hoc tests (Tukey’s HSD) to compare treatment groups. Incorporate mixed-effects models to account for batch variability. Validate assumptions (normality, homoscedasticity) via residual analysis .
Q. Ethical and Reporting Standards
Q. How should researchers address potential biases in reporting the stereospecific bioactivity of this compound?
- Methodological Answer : Adopt blinded data analysis to minimize confirmation bias. Pre-register experimental protocols (e.g., on Open Science Framework) detailing inclusion/exclusion criteria. Disclose all data outliers and failed experiments in supplementary materials. Follow CONSORT or ARRIVE guidelines for preclinical reporting .
Properties
IUPAC Name |
(4S)-6,8-dihydroxy-4-methyl-3-methylidene-1-oxo-4H-isochromene-5-carbaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10O5/c1-5-6(2)17-12(16)11-9(15)3-8(14)7(4-13)10(5)11/h3-5,14-15H,2H2,1H3/t5-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XLKIJHXPWYIGIM-RXMQYKEDSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(=C)OC(=O)C2=C(C=C(C(=C12)C=O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1C(=C)OC(=O)C2=C(C=C(C(=C12)C=O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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